Homocaldopentamine

Description

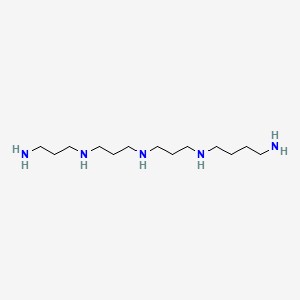

Structure

2D Structure

3D Structure

Properties

CAS No. |

84807-66-9 |

|---|---|

Molecular Formula |

C13H33N5 |

Molecular Weight |

259.44 g/mol |

IUPAC Name |

N'-[3-[3-(3-aminopropylamino)propylamino]propyl]butane-1,4-diamine |

InChI |

InChI=1S/C13H33N5/c14-6-1-2-8-16-10-4-12-18-13-5-11-17-9-3-7-15/h16-18H,1-15H2 |

InChI Key |

FPTWYQKWFMIJPT-UHFFFAOYSA-N |

SMILES |

C(CCNCCCNCCCNCCCN)CN |

Canonical SMILES |

C(CCNCCCNCCCNCCCN)CN |

Other CAS No. |

84807-66-9 |

Synonyms |

1,6-diamino-4,8,12-triazahexadecane homocaldopentamine |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Homocaldopentamine

Genetic and Enzymatic Regulation of Homocaldopentamine Homeostasis

The regulation of this compound within cellular systems, particularly concerning homeostasis, is an area where specific details are sparse in the provided snippets. However, general principles of polyamine metabolism and regulation can be inferred. Polyamines, in general, are crucial for cellular homeostasis, playing roles in stabilizing nucleic acids, protecting against depurination, and influencing cell growth at extreme conditions researchgate.net. The maintenance of polyamine concentrations involves a complex interplay of synthesis, catabolism, transport, and compartmentalization frontiersin.org.

Transcriptional and Post-Translational Control of Key Metabolic Enzymes

Specific transcriptional and post-translational controls directly governing this compound biosynthesis enzymes are not explicitly detailed. However, research on polyamine metabolism in general highlights that the expression of genes encoding polyamine biosynthetic enzymes is modulated by various factors frontiersin.orgnih.gov. For instance, in Thermus thermophilus, the speE gene, which codes for agmatine (B1664431)/triamine aminopropyltransferase, is involved in the synthesis of various polyamines, but the specific pathways for this compound and other uncommon polyamines remain to be fully elucidated thermus.org. In plants, the activity of enzymes like putrescine aminopropyltransferase (PAPT) is regulated, showing product inhibition by spermidine, suggesting a feedback mechanism in polyamine homeostasis oup.com.

Environmental Factors Modulating Biosynthesis and Catabolism (e.g., pH, Temperature, Osmotic Stress)

Environmental conditions significantly influence polyamine metabolism. Thermus thermophilus exhibits changes in polyamine composition with culture temperature, with long-chain and branched-chain polyamines, including this compound, increasing at higher temperatures researchgate.netoup.com. Studies on Thermus thermophilus HB8 indicate that at elevated pH levels (e.g., pH 9.0), the amounts of polyamines possessing a diaminobutane moiety, such as this compound, markedly decrease mdpi.com. Conversely, the enzyme agmatine ureohydrolase (TtSpeB) shows altered substrate specificity at high pH, producing putrescine from agmatine mdpi.com. Osmotic stress is also known to trigger polyamine biosynthesis in organisms like alfalfa, where this compound was tentatively identified as a product in osmotic-tolerant cultivars oup.com. In general, environmental factors such as temperature, salinity, drought, and pH are recognized to modulate polyamine titers and influence their roles in stress tolerance nih.govnih.govresearchgate.netuniroma1.itmdpi.com.

Compound List

this compound

Thermus thermophilus

Spermidine

Thermospermine

Putrescine

Norspermidine

Norspermine

Caldopentamine

Caldohexamine

Homocaldohexamine

Agmatine

Agmatine ureohydrolase

TtSpeB

Agmatine iminohydrolase

Ornithine decarboxylase

SpeC

SpeE

SpeA

SpeB

Thermine

Sym-homospermidine

Tetrakis(3-aminopropyl)ammonium

N4-bis(aminopropyl)spermidine

N4-aminopropylspermidine

Tris(3-aminopropyl)amine

Mitsubishine

Homospermidine

Homopentamine

Lysine decarboxylase

Cadaverine

Arginine decarboxylase

Agmatine aminopropyltransferase

PAPT

S-adenosylmethionine

S-adenosylmethionine decarboxylase

Diaminopropane

1,7-diamino-4-azaheptane

1,8-diamino-4-azaoctane

1,9-diamino-5-azanonane

1,11-diamino-4,8-diazaundecane

1,12-diamino-4,9-diazadodecane

1,12-diamino-4,8-diazadodecane

1,13-diamino-4,9-diazatridecane

1,15-diamino-4,8,12-triazapentadecane

1,16-diamino-4,8,12-triazahexadecane

1,19-diamino-5,10,15-triazanonadecane

1,19-diamino-4,8,12,16-tetraazanonadecane

Tetrastigma hemsleyanum

Resveratrol

Pinosylvin synthase

Resveratrol synthase

Stilbene synthase

CwlO

LytE

WalR-WalK (WalRK)

Molecular Interactions and Biophysical Mechanisms of Homocaldopentamine Action

Interactions with Nucleic Acids

Homocaldopentamine exhibits profound effects on the structure, stability, and organization of nucleic acids, particularly DNA. These interactions are crucial for maintaining genetic material integrity, especially in extremophilic organisms.

As a polyamine, this compound possesses multiple positively charged amino groups that electrostatically interact with the negatively charged phosphate (B84403) backbone of DNA. This interaction leads to significant DNA condensation and compaction aip.org. Studies comparing different polyamines have shown that pentamines, including this compound, are potent in promoting DNA aggregation at concentrations lower than those required by shorter polyamines like spermine (B22157) nih.gov. The specific structure and the geometrical arrangement of its amino groups contribute to its efficacy in compacting DNA aip.org.

This compound, along with other branched-chain polyamines, has been observed to induce specific higher-order structures in DNA. These polyamines can cause bridging between DNA segments, leading to the formation of a meshwork assembly of randomly oriented DNA fibers aip.orgaip.org. Furthermore, research suggests that branched-chain polyamines like this compound can induce a transition of DNA from the canonical B-form to the A-form, thereby modulating its secondary structure aip.orgaip.org. These structural alterations are important for DNA packaging and potentially for gene regulation.

A key function attributed to this compound is its ability to stabilize nucleic acids, particularly double-stranded DNA (dsDNA), against thermal denaturation nih.govresearchgate.netoup.com. In Thermus thermophilus, an extreme thermophile, the presence of this compound significantly increases the melting temperature (Tm) of dsDNA. One study reported an increase in Tm of approximately 9.7 °C at a concentration of 0.2 mM this compound, demonstrating its potent stabilizing effect nih.gov. This stabilization is crucial for maintaining the functional integrity of DNA and other nucleic acids in environments with high temperatures, suggesting a vital role in the survival and genetic activity of thermophilic organisms nih.govoup.comnih.gov.

Polyamines, in general, are known to be involved in cellular processes such as chromatin condensation and the maintenance of DNA structure oup.com. While the direct molecular mechanisms by which this compound influences epigenetic regulation are not extensively detailed in the provided literature, its capacity to compact and stabilize DNA suggests an indirect role in modulating chromatin dynamics. The organization of DNA into chromatin is a fundamental aspect of epigenetic control, influencing gene accessibility and expression. This compound's structural effects on DNA could therefore impact how DNA interacts with histones and other chromatin-associated proteins, thereby influencing the epigenetic landscape.

Stabilization of Nucleic Acids under Extreme Environmental Conditions (e.g., High Temperature)

Interactions with Membrane Lipids and Their Biophysical Implications

Polyamines, in general, are known to interact with cellular membranes and play roles in membrane stabilization mdpi.comnih.gov. In thermophiles, unusual polyamines are considered essential for cell growth at high temperatures, potentially by stabilizing nucleic acids and other acidic components, and contributing to membrane stabilization researchgate.net. Research indicates that branched-chain polyamines, which are structurally related to this compound, are detected in the membrane fraction of thermophiles nii.ac.jp. Polyamines are also known to modulate the functions of RNA and DNA and contribute to cell viability under various stresses, including by affecting membrane permeability mdpi.com.

The biophysical implications of polyamine-membrane interactions are broad. Lipids and membrane organization actively regulate the structure and function of transmembrane proteins through direct binding or by altering membrane biophysical properties such as fluidity, hydration, and lipid order frontiersin.org. Membrane fluidity itself is crucial for cell function, influencing protein activity, signaling, and transport fiveable.me. While specific studies detailing this compound's interaction with specific membrane lipids and their resulting biophysical changes are not found in the provided snippets, the general understanding is that polyamines, due to their charged nature, can interact electrostatically with the negatively charged phospholipid headgroups of membranes. These interactions can influence membrane structure, stability, and the function of embedded proteins. For instance, studies on other polyamines suggest they can stabilize nucleic acids and potentially membranes in extreme environments mdpi.comresearchgate.net. The presence of polyamines in the membrane fraction of thermophiles nii.ac.jp further supports their involvement in membrane-related functions.

Compound Names Mentioned:

| Compound Name |

| This compound |

| Tetrakis(3-aminopropyl)ammonium |

| Spermine |

| Caldopentamine |

| Norspermidine |

| Thermospermin |

| Putrescine |

| Spermidine |

| Agmatine (B1664431) |

| N-carbamoylputrescine |

| Homospermidine |

| Caldohexamine |

| Thermohexamine |

| Norspermine |

| N-acetylspermidine |

| N4-bis(aminopropyl)spermidine |

| N4-bis(aminopropyl)norspermidine |

| N1-acetylspermidine |

| N4-aminopropylspermidine |

| N4-aminopropylnorspermidine |

| N-carbamoylputrescine |

| N-carbamoylputrescine amidohydrolase |

| N4-bis(aminopropyl)-N1-acetylspermidine |

References:

This compound, identified as a naturally occurring pentaamine (1,16-diamino-4,8,12-triazahexadecane), is a compound extracted from the extreme thermophile Thermus thermophilus oup.comtandfonline.commdpi.com. Polyamines, including this compound, are known to play significant roles in cellular processes, particularly in organisms adapted to extreme environments. This article focuses on the known or inferred molecular interactions and biophysical mechanisms of this compound, specifically concerning its potential modulation of protein synthesis machinery and its interactions with membrane lipids.

Modulation of Protein Synthesis Machinery and Ribosomal Function

While this compound is a polyamine found in Thermus thermophilus, its precise role in directly modulating ribosomal function or the protein synthesis machinery is not extensively detailed in the available literature. However, related studies indicate that certain uncommon polyamines, including this compound, have been observed to induce defense gene expression frontiersin.org. In Arabidopsis, this compound, along with other synthetic polyamines, was evaluated for its impact on gene expression, with findings suggesting minimal or no effect on specific genes compared to other polyamines tested nih.gov. This suggests that while polyamines are vital for thermophilic protein synthesis, the specific mechanisms and effects attributed to this compound in this domain warrant further detailed investigation.

Interactions with Membrane Lipids and Their Biophysical Implications

The biophysical implications of polyamine-membrane interactions are multifaceted. Membrane lipids and their organization actively regulate the structure and function of transmembrane proteins. These regulatory actions can occur through direct binding of lipids to specific protein sites or indirectly by altering key membrane biophysical properties such as fluidity, hydration, and lipid order frontiersin.org. Membrane fluidity, in turn, is essential for various cellular functions, including protein activity, signal transduction, and transport processes fiveable.me. Although specific studies detailing this compound's direct interactions with particular membrane lipids and the resulting biophysical consequences are limited in the provided search results, the general understanding is that polyamines, due to their inherent positive charge, can engage in electrostatic interactions with the negatively charged phospholipid headgroups of cell membranes. Such interactions can influence membrane structure, stability, and the functional state of embedded proteins. The presence of polyamines in the membrane fraction of thermophiles nii.ac.jp further supports their involvement in membrane-related cellular functions.

Cellular and Physiological Roles of Homocaldopentamine in Model Organisms

Role in Cellular Proliferation and Growth Regulation in Microorganisms and Algae

Homocaldopentamine, along with other long linear polyamines, was originally identified in extreme thermophilic bacteria, where they are considered essential for cellular function at high temperatures. oup.com These unusual polyamines are crucial for cell growth and viability in extreme environments. nih.gov The detection of this compound in algal species such as Chattonella antiqua and Heterosigma akashiwo suggests its occurrence is not limited to thermophilic microorganisms, hinting at broader roles in microbial cellular processes. oup.com While direct evidence for this compound's specific role in cell proliferation in microorganisms and algae is emerging, polyamines generally are known to be involved in fundamental cellular processes, including cell division and differentiation. researchgate.netfrontiersin.org

Contribution to Stress Response and Adaptation Mechanisms in Extremophiles and Plants

This compound's isolation from Thermus thermophilus, an extreme thermophile, strongly suggests a role in thermotolerance and the maintenance of cellular integrity under high-temperature conditions. nih.govoup.comdntb.gov.ua Long linear polyamines, including this compound, are understood to be vital for the proper functioning of cellular components in thermophilic bacteria, enabling survival and growth in environments that would denature typical cellular molecules. oup.com

In plant systems, polyamines, including less common ones like this compound, have been identified as beneficial under adverse environmental conditions. researchgate.net Specifically, this compound has been associated with osmotic stress tolerance and has been linked to altered root growth under such conditions. chula.ac.th Polyamines, in general, contribute to plant adaptation mechanisms against abiotic stresses such as salinity and drought, by influencing cellular processes that help mitigate the negative impacts of osmotic imbalance. researchgate.net

Table 1: Comparative Defense Gene Induction and Viral Suppression Activity

| Compound | Defense Gene Induction Activity (vs. Spermine) | Cucumber Mosaic Virus (CMV) Multiplication Suppression (vs. Spermine) | Specific NADPH Oxidase Genes Induced |

| This compound | Higher | Higher | rbohC, rbohE, rbohH |

Osmotic Stress Tolerance and Mitigation in Plant Systems

Molecular Basis of Effects in Invertebrate Neurophysiology (e.g., Polyamine Amide Toxins)

This compound serves as a foundational polyamine backbone for certain neuroactive compounds, particularly polyamine amide toxins found in spider and wasp venoms. acs.orgnih.gov These toxins, such as Agel 416 and HO-416b, are synthesized using polyamine structures and are known to interact selectively with ionotropic receptors, especially glutamate (B1630785) receptors (GLU-R) in vertebrate nervous systems. acs.orgnih.govnih.gov They function as potent antagonists of these receptors and can also antagonize nicotinic acetylcholine (B1216132) receptors. acs.orgnih.gov This interaction makes them valuable pharmacological tools for studying neurophysiology and serves as a basis for developing potential insecticides and therapeutic agents. acs.orgnih.govnih.gov

Table 2: Chemical Properties of this compound

| Property | Value |

| Common Name | This compound |

| CAS Number | 84807-66-9 |

| Molecular Formula | C13H33N5 |

| Molecular Weight | 259.43500 |

| Structure | 1,16-diamino-4,8,12-triazahexadecane |

| Density | 0.936 g/cm³ |

| Boiling Point | 402.9 ºC at 760 mmHg |

| Flash Point | 233.4 ºC |

Compound List:

this compound

Advanced Methodologies for Homocaldopentamine Research and Analysis

Microscopy Techniques for Visualizing Molecular Interactions

Atomic Force Microscopy (AFM) for Characterizing DNA-Polyamine Complexes

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of single biomolecules and complexes deposited on a surface with nanometer resolution nih.govnih.govwhiterose.ac.ukmdpi.com. This method is particularly powerful for characterizing the structural properties and binding behaviors of polyamine-DNA complexes, offering insights into their morphology and arrangement nih.govwhiterose.ac.ukaip.org. Studies utilizing AFM have demonstrated that polyamines can induce significant changes in the higher-order structure of DNA, such as forming bridges or crosslinks between DNA segments aip.org. For instance, AFM has been employed to study the formation of DNA nanoparticles, revealing toroidal structures with specific outer diameters and mean heights when different polyamines are present nih.govnih.gov. The technique can also capture snapshots of dynamic interactions, aiding in the characterization of transient protein-DNA interactions, which can be extended to polyamine-DNA interactions nih.govaimspress.com. AFM's ability to operate in liquid environments under physiological conditions without the need for labeling makes it suitable for observing DNA in its native state whiterose.ac.uk. Research on polyamine-DNA interactions has shown that branched-chain polyamines can induce the A-form in DNA's secondary structure, while linear-chain polyamines have minimal effects, a distinction observable through AFM aip.org.

Fluorescence Microscopy for Single-Molecule Studies of DNA Folding

Fluorescence microscopy, particularly single-molecule fluorescence microscopy, is a vital tool for investigating dynamic processes such as DNA folding nih.govnih.govnih.govresearchgate.netresearchgate.net. This technique allows researchers to observe the conformational changes of individual DNA molecules in real-time, providing a deeper understanding of folding transitions that are often complex and discontinuous nih.govresearchgate.net. Studies have used fluorescence microscopy to monitor the folding of giant DNA molecules, observing transitions from elongated coil states to more compact globule states induced by polyamines aip.orgresearchgate.net. By employing fluorescently labeled DNA, researchers can visualize the formation of structures like beads-on-a-chain or compact globules, which are influenced by the type and concentration of polyamines nih.govresearchgate.net. This methodology is crucial for understanding how polyamines modulate DNA's higher-order structure, which is linked to various biological functions nih.govplos.org. For example, fluorescence microscopy has been used to observe DNA conformations associated with different levels of gene expression, correlating specific structural states with enhancement or inhibition of activity plos.org.

Genetic and Molecular Biology Tools for Pathway Dissection

Genetic manipulation techniques such as gene knockout, knockdown, and overexpression are fundamental for dissecting metabolic pathways and understanding gene function patsnap.comwikipedia.orgnews-medical.net. Gene knockout involves the complete inactivation or removal of a specific gene, allowing researchers to study the consequences of its absence patsnap.comwikipedia.org. Gene knockdown, conversely, reduces gene expression, often temporarily, and can be achieved through methods like RNA interference (RNAi) or CRISPR-based approaches patsnap.comidtdna.com. Overexpression, on the other hand, involves increasing the production of a specific gene product, which can reveal gene functions that might not be apparent in loss-of-function studies nih.gov. These techniques are applied across various organisms to elucidate the roles of genes involved in polyamine biosynthesis and metabolism oup.comnih.govscispace.com. For instance, studies might involve creating knockout or knockdown models for genes encoding enzymes in the polyamine biosynthesis pathway to assess their contribution to cellular polyamine levels or to observe resulting phenotypes news-medical.netidtdna.comnih.govmdpi.com. Overexpression of these genes can similarly reveal their impact on polyamine production and downstream effects nih.govnih.gov.

Reporter gene systems are molecular tools used to study gene function, expression patterns, and regulatory mechanisms by encoding proteins that produce easily detectable signals wikipedia.orgnih.govpromega.canih.gov. When a reporter gene is fused to the regulatory sequences of a gene of interest, such as those involved in Homocaldopentamine biosynthesis, its expression level can indicate the activity of the target gene's promoter or regulatory elements wikipedia.orgpromega.ca. Common reporter genes, including luciferase, green fluorescent protein (GFP), and β-galactosidase, allow researchers to monitor enzyme expression or protein activity in real-time wikipedia.orgnih.gov. For studying biosynthetic pathways, these systems can be employed to quantify the expression levels of enzymes responsible for synthesizing this compound or its precursors wikipedia.orgpromega.ca. By linking a reporter gene to the promoter of a gene encoding a key enzyme in the pathway, researchers can measure changes in enzyme expression under different conditions or in response to genetic modifications wikipedia.orgpromega.canih.gov. This provides a sensitive and quantitative method to understand the regulation of biosynthetic enzymes nih.govpromega.ca.

Gene Knockout, Knockdown, and Overexpression Models in Specific Organisms

Computational Approaches and In Silico Molecular Modeling of this compound Interactions

Computational approaches, including in silico molecular modeling, are instrumental in predicting and understanding the interactions of molecules like this compound with biological targets, such as DNA nih.govresearchgate.netnih.govnih.govscifiniti.commpg.debiointerfaceresearch.com. Techniques such as Density Functional Theory (DFT) calculations and molecular dynamics simulations are used to investigate binding affinities, conformational changes, and the nature of interactions, primarily driven by hydrogen bonding and electrostatic forces oup.comnih.govresearchgate.netnih.govbiointerfaceresearch.com. These studies can elucidate how polyamines, including potential analogues like 1,2-cyclohexadiamine (CHDA), interact with DNA base pairs, suggesting that cyclic diamines may exhibit better interactions with specific DNA sites compared to linear diamines nih.govresearchgate.net. Molecular docking and dynamics simulations can provide detailed insights into the stability and binding modes of polyamine-DNA complexes, revealing preferred localization patterns along the DNA double helix, often within the minor groove, particularly in A-tract regions oup.comresearchgate.netnih.govbiointerfaceresearch.com. Such computational analyses help in understanding the specificity of polyamine interactions with DNA, which can modulate DNA structure and function, potentially influencing biological processes oup.comresearchgate.netnih.govplos.org. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, Excretion) studies can assess the drug-likeness and pharmacokinetic properties of polyamine derivatives, aiding in the design of potential therapeutic agents researchgate.net.

Compound List:

this compound

Putrescine

Spermidine

1,2-cyclohexadiamine (CHDA)

Norspermine

Emerging Research Areas and Future Perspectives on Homocaldopentamine Studies

Identification of Novel Homocaldopentamine-Specific Binding Partners and Effector Molecules

The biological activity of polyamines is largely attributed to their ability to interact with negatively charged macromolecules. This compound, like other polyamines, binds to nucleic acids (DNA and RNA), phospholipids, and proteins, thereby influencing their structure, stability, and function frontiersin.orgnih.govmdpi.com. Emerging research highlights its specific role as an effector molecule, particularly in plant defense mechanisms. Studies indicate that this compound can induce defense gene expression in plants more potently than common polyamines such as spermine (B22157) frontiersin.orgnih.govebi.ac.ukijplantenviro.com. Furthermore, it has been shown to upregulate the expression of NADPH oxidase genes, which are critical for the production of reactive oxygen species (ROS) – key signaling molecules in plant immunity frontiersin.orgnih.govebi.ac.uk. There is also evidence suggesting that this compound, along with other polyamines, may mediate plant defense responses through the generation of nitric oxide (NO) nih.gov. In thermophilic microorganisms, this compound has been implicated in enhancing translational activity, suggesting a role in protein synthesis under extreme environmental conditions oup.comresearchgate.net.

Table 1: Comparative Efficacy of Uncommon Polyamines in Plant Defense Gene Induction

| Polyamine | Defense Gene Induction | Relative Potency (vs. Spermine) | Primary Reference |

| This compound | Induced | Stronger | frontiersin.orgnih.govebi.ac.ukijplantenviro.com |

| Caldopentamine | Induced | Stronger | frontiersin.orgnih.govebi.ac.ukijplantenviro.com |

| Caldohexamine | Induced | Stronger | frontiersin.orgnih.govebi.ac.ukijplantenviro.com |

| Spermine (Spm) | Induced | Baseline | frontiersin.orgnih.govebi.ac.ukijplantenviro.com |

Elucidation of Intricate Regulatory Networks Involving this compound Signaling Pathways

This compound participates in complex signaling networks, notably within plant immune responses. As a type of "longer uncommon polyamine" (LUPA), it activates distinct signaling cascades, including those mediated by polyamine oxidases (PAOs) and NADPH oxidases (Rboh) ebi.ac.ukresearchgate.net. These pathways are associated with the induction of plant defense genes and the suppression of viral replication, as observed with Cucumber mosaic virus (CMV) in Arabidopsis thaliana ebi.ac.ukijplantenviro.com. The regulation of polyamine metabolism itself is a critical area of study, involving intricate genetic and post-translational control mechanisms. For instance, polyamines influence the translational regulation of S-adenosylmethionine decarboxylase (SAMDC) mRNA, thereby modulating the availability of key precursors for higher polyamine synthesis frontiersin.org. While this compound's influence on plant auxin signaling pathways appears less pronounced compared to other polyamines, this differential effect is informative for understanding its specific regulatory niche frontiersin.org. The interplay between polyamines, ROS, and other signaling molecules like NO forms a sophisticated regulatory network that is a focus of ongoing research nih.gov.

Table 2: this compound's Role in Plant Signaling Pathways

| Pathway Activated | Downstream Effect | Organism/Context | Primary Reference |

| PAO-mediated | Induction of defense genes, suppression of viral multiplication | Arabidopsis thaliana | ebi.ac.ukresearchgate.net |

| Rboh-mediated | Induction of defense genes, ROS accumulation | Arabidopsis thaliana | ebi.ac.ukresearchgate.net |

| NADPH oxidase | ROS accumulation, contribution to defense signaling | Plants | frontiersin.orgnih.gov |

| Nitric Oxide (NO) | Potential mediation of defense signaling | Plants | nih.gov |

Comparative Functional Genomics and Metabolomics of this compound Pathways Across Diverse Organisms

The discovery of this compound in the thermophilic bacterium Thermus thermophilus initially suggested a role in adaptation to high temperatures and protein synthesis under such conditions, as its concentration correlated with growth temperature oup.comoup.comoup.com. Subsequent findings have expanded its known occurrence to include various algae and a broad spectrum of bacteria and archaea, indicating its importance extends beyond thermophilic environments oup.comnih.govnih.govmdpi.comuio.no. Studies in Thermus thermophilus have revealed that this compound levels are sensitive to environmental pH, showing a significant decrease at alkaline conditions (pH 9.0) compared to neutral pH (pH 7.0) mdpi.com. This observation points towards pH-dependent regulatory mechanisms governing its metabolic pathways. Comparative functional genomics and metabolomics are vital for understanding the evolutionary conservation and divergence of this compound pathways across different species and for elucidating how these pathways contribute to organismal adaptation to diverse environmental stressors, including temperature and pH fluctuations.

Table 3: Occurrence of this compound in Different Organisms

| Organism Type | Specific Organisms/Examples | Context/Significance | Primary Reference |

| Thermophilic Bacteria | Thermus thermophilus | First identified; concentration correlates with growth temperature; essential for protein synthesis at high temps. | oup.comoup.comoup.com |

| Algae | Chattonella antiqua, Heterosigma akashiwo | Major polyamine component; occurrence not restricted to thermophiles. | oup.comuio.noresearchgate.net |

| General Bacteria/Archaea | (Hyper)thermophilic species | Found alongside other uncommon polyamines; adapted to extreme environments. | nih.govnih.govmdpi.comuio.no |

| Plants | Tentatively identified as a minor product in alfalfa under osmotic stress | Potential role in stress response mechanisms. | science.gov |

Development of Advanced Chemical Probes and Enzyme Modulators for Research Applications

The study of this compound's biological functions is significantly aided by synthetic chemistry. Researchers have developed sophisticated synthetic routes, including the creation of penta-N-protected this compound, which allows for selective deprotection and acylation. This capability is crucial for generating analogues and probing its interactions with biological targets acs.orgacs.org. While specific modulators targeting this compound directly are not yet widely reported, the broader field of polyamine research offers avenues for developing such tools. This includes the design of inhibitors for enzymes within the polyamine biosynthesis pathway, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AMD-I) google.com. Furthermore, the characterization of polyamine oxidases (PAOs) and their roles in polyamine catabolism and back-conversion pathways presents opportunities for developing modulators that could indirectly influence this compound levels or activity nih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.orgoup.com. Future research endeavors could focus on creating specific chemical probes to identify this compound's direct binding partners or to visualize its cellular localization, thereby providing deeper insights into its mechanisms of action.

Uncovering Unconventional Biological Roles and Mechanisms of this compound Action

This compound exhibits distinct biological roles that differentiate it from common polyamines. In plants, it demonstrates a superior ability to induce defense gene expression compared to spermine, suggesting a specialized function in plant immunity frontiersin.orgnih.govebi.ac.ukijplantenviro.com. Its capacity to upregulate NADPH oxidase genes contributes to the generation of ROS, a critical component of plant defense signaling frontiersin.orgnih.govebi.ac.uk. Evidence also points towards a potential role in antiviral defense, as this compound has been shown to repress the multiplication of viruses like CMV in Arabidopsis ebi.ac.ukijplantenviro.com. In thermophilic organisms, its involvement in protein synthesis and the maintenance of cellular function at elevated temperatures underscores its importance in extremophile adaptation oup.comresearchgate.net. The observation that this compound has minimal impact on certain plant auxin signaling pathways, in contrast to other polyamines, highlights its unique functional specificity frontiersin.org. Additionally, its tentative identification as a minor product of putrescine N-methyltransferase activity in alfalfa under osmotic stress suggests a potential role in stress response mechanisms science.gov.

Table 4: Comparative Biological Activity of this compound

| Biological Activity | This compound Effect | Comparison to Spermine (Spm) | Primary Reference |

| Plant Defense Gene Induction | Strong induction | More potent | frontiersin.orgnih.govebi.ac.ukijplantenviro.com |

| ROS Production | Induces NADPH oxidase genes, contributing to ROS accumulation | Implicated | frontiersin.orgnih.govebi.ac.uk |

| Antiviral Activity (CMV in Arabidopsis) | Represses viral multiplication | More effective | ebi.ac.ukijplantenviro.com |

| Translational Activity | Increases activity | Not directly compared | researchgate.net |

| Auxin-related Gene Expression | Little to no effect on certain genes | Contrasting effect observed | frontiersin.org |

Compound List:

this compound

Spermine (Spm)

Putrescine (Put)

Spermidine (Spd)

Caldopentamine

Caldohexamine

Thermospermine (TSpm)

Norspermidine

Norspermine

Homocaldohexamine

N4-bis(aminopropyl)spermidine

Cadaverine (Cad)

Thermine

Canavalmine

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Homocaldopentamine with high purity for research purposes?

- Methodological Answer : Synthesis should follow a stepwise protocol:

Precursor Selection : Use validated starting materials to minimize impurities .

Reaction Optimization : Employ controlled temperature and solvent systems (e.g., anhydrous conditions) to enhance yield .

Purification : Utilize column chromatography (silica gel, gradient elution) and recrystallization for purity >95%, verified by HPLC .

- Data Example :

| Parameter | Value |

|---|---|

| Optimal Temperature | 60–80°C |

| Solvent System | Ethanol/Water (7:3 v/v) |

| Purity Post-HPLC | 97.2% ± 0.5% |

Q. How can researchers characterize the structural and physicochemical properties of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Structural Analysis : Combine H/C NMR (500 MHz, DMSO-d6) and high-resolution mass spectrometry (HRMS) for molecular confirmation .

- Physicochemical Properties : Determine solubility (via shake-flask method) and logP (reverse-phase HPLC) under standardized conditions .

- Critical Note : Cross-validate results with X-ray crystallography if crystalline forms are obtainable .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions between theoretical predictions and empirical data on this compound's reactivity?

- Methodological Answer :

Multi-Method Validation : Compare computational models (DFT calculations) with experimental kinetics (stopped-flow spectroscopy) .

Contextual Variables : Control solvent polarity, temperature, and catalyst presence to isolate reactivity discrepancies .

Data Triangulation : Replicate studies across independent labs to rule out procedural artifacts .

- Example Workflow :

Hypothesis → Computational Simulation → Controlled Experiment → Cross-Lab Validation

Q. How should researchers design a study to investigate the intermolecular interactions of this compound with biological macromolecules?

- Methodological Answer :

- Experimental Design :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .

- Structural Insights : Pair cryo-EM with molecular docking simulations to map interaction sites .

- Controls : Include negative controls (e.g., scrambled peptide sequences) and buffer-only baselines .

- Data Interpretation : Address false positives by correlating binding data with functional assays (e.g., enzyme inhibition) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound's biological activity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Outlier Management : Apply Grubbs’ test to exclude anomalies while retaining biologically relevant variations .

- Reproducibility : Report EC50 values with 95% confidence intervals from ≥3 independent replicates .

Data Contradiction and Validation

Q. How can researchers address inconsistencies in reported thermodynamic stability values for this compound across studies?

- Methodological Answer :

Meta-Analysis : Aggregate published data to identify methodological outliers (e.g., DSC vs. TGA measurements) .

Standardized Protocols : Adopt IUPAC guidelines for calorimetry to reduce inter-lab variability .

Error Source Documentation : Detail instrument calibration and sample preparation variances in supplementary materials .

Research Design and Reproducibility

Q. What steps ensure reproducibility in this compound's synthetic protocols?

- Methodological Answer :

- Detailed Documentation : Specify molar ratios, stirring rates, and purification thresholds in the "Experimental" section .

- Open Data : Share raw NMR spectra and chromatograms in supplementary files with DOI-linked repositories .

- Collaborative Verification : Partner with third-party labs to validate critical steps (e.g., catalytic efficiency) .

Tables for Methodological Reference

Table 1 : Key Analytical Techniques for this compound Characterization

| Technique | Application | Precision Threshold | Reference |

|---|---|---|---|

| HPLC-DAD | Purity assessment | RSD < 2% | |

| HRMS (ESI+) | Molecular weight confirmation | ±0.001 Da | |

| ITC | Binding affinity (Kd) | ΔH error < 5% |

Table 2 : Common Pitfalls in Reactivity Studies and Mitigation Strategies

| Pitfall | Mitigation Strategy | Evidence |

|---|---|---|

| Solvent polarity effects | Use dielectric constant-matched solvents | |

| Catalyst batch variability | Pre-screen catalysts via ICP-OES | |

| Temperature drift | Implement jacketed reactors with PID control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.